molecular formula C16H16N2O3 B5752650 N-(3,4-dimethylphenyl)-3-methyl-2-nitrobenzamide

N-(3,4-dimethylphenyl)-3-methyl-2-nitrobenzamide

Cat. No. B5752650
M. Wt: 284.31 g/mol
InChI Key: DJZFLENYUYQHRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-3-methyl-2-nitrobenzamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the benzamide family and is commonly referred to as DMNBA. DMNBA has been found to exhibit unique biochemical and physiological effects, making it a promising candidate for use in various research studies.

Mechanism of Action

The mechanism of action of DMNBA involves the binding of the compound to specific receptors or enzymes in the body. This binding can lead to changes in the activity of these receptors or enzymes, resulting in various biochemical and physiological effects.
Biochemical and Physiological Effects:
DMNBA has been found to exhibit various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and neuroprotective activity. These effects make DMNBA a promising candidate for use in the treatment of various diseases and conditions.

Advantages and Limitations for Lab Experiments

One of the major advantages of using DMNBA in laboratory experiments is its high selectivity and sensitivity towards certain metal ions. This makes it a valuable tool for detecting metal ions in various samples. However, one of the limitations of using DMNBA is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving DMNBA. One potential area of research involves the development of new fluorescent probes based on DMNBA for the detection of other metal ions. Additionally, further studies are needed to explore the potential therapeutic applications of DMNBA in the treatment of various diseases and conditions.
In conclusion, DMNBA is a promising compound that has gained significant attention in recent years due to its potential applications in scientific research. The compound exhibits unique biochemical and physiological effects, making it a valuable tool for detecting metal ions and exploring potential therapeutic applications. Further research is needed to fully understand the potential of DMNBA and its future applications in scientific research.

Synthesis Methods

The synthesis of DMNBA involves the reaction of 3,4-dimethylphenylamine with 3-methyl-2-nitrobenzoyl chloride in the presence of a base. The resulting compound is then purified through recrystallization to obtain a pure form of DMNBA. This synthesis method has been widely used in research laboratories and has been found to be efficient and reliable.

Scientific Research Applications

DMNBA has been extensively studied for its potential applications in scientific research. One of the most significant areas of research involves the use of DMNBA as a fluorescent probe for the detection of metal ions. DMNBA has been found to exhibit high selectivity and sensitivity towards certain metal ions, making it a valuable tool for detecting metal ions in various samples.

properties

IUPAC Name

N-(3,4-dimethylphenyl)-3-methyl-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-10-7-8-13(9-12(10)3)17-16(19)14-6-4-5-11(2)15(14)18(20)21/h4-9H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJZFLENYUYQHRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=CC(=C(C=C2)C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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